Cas no 1805899-43-7 (2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride)

2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride structure
1805899-43-7 structure
Product Name:2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride
CAS No:1805899-43-7
MF:C8H8ClF3N2O
MW:240.610131263733
CID:4980252
Update Time:2025-07-18

2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride
    • Inchi: 1S/C8H8ClF3N2O/c9-4-5-2-1-3-6(7(5)14-13)15-8(10,11)12/h1-3,14H,4,13H2
    • InChI Key: UVNSGUDFVZLKBT-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C(C=1NN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.3

2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013012507-250mg
2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride
1805899-43-7 97%
250mg
489.60 USD 2021-06-25
Alichem
A013012507-500mg
2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride
1805899-43-7 97%
500mg
831.30 USD 2021-06-25
Alichem
A013012507-1g
2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride
1805899-43-7 97%
1g
1,490.00 USD 2021-06-25

Additional information on 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride

Recent Advances in the Application of 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride (CAS: 1805899-43-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride (CAS: 1805899-43-7) has recently emerged as a promising intermediate in the synthesis of bioactive molecules, particularly in the fields of medicinal chemistry and chemical biology. This research brief aims to provide an overview of the latest developments surrounding this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications. The trifluoromethoxy group in this molecule is of particular interest due to its ability to enhance lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Recent studies have demonstrated the utility of 1805899-43-7 as a key building block in the synthesis of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry reported its incorporation into a series of pyrazole-based compounds showing selective inhibition of JAK2 kinases, with IC50 values in the low nanomolar range. The hydrazinyl moiety was found to be crucial for forming hydrogen bond interactions with the kinase hinge region, while the trifluoromethoxy group contributed to improved cell permeability.

In the area of antimicrobial research, derivatives synthesized from 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride have shown remarkable activity against drug-resistant bacterial strains. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) described a series of hydrazide-hydrazone derivatives exhibiting potent inhibition of ESKAPE pathogens, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.5 μg/mL. The presence of the trifluoromethoxy group was shown to significantly enhance membrane penetration.

The compound has also found applications in radiopharmaceutical development. Research from the European Journal of Medicinal Chemistry (2023) highlighted its use as a precursor for fluorine-18 labeled PET tracers targeting σ receptors in neurological disorders. The synthetic versatility of 1805899-43-7 allowed for efficient one-step radiolabeling procedures with high radiochemical yields (>85%), demonstrating its potential in diagnostic imaging applications.

From a chemical biology perspective, the reactivity of the hydrazinyl and benzyl chloride groups in 1805899-43-7 has been exploited for protein conjugation studies. A Nature Chemical Biology publication (2023) detailed its use in creating covalent inhibitors of protein-protein interactions, where the compound served as a warhead for targeting cysteine residues in challenging protein targets. The trifluoromethoxy group provided an additional handle for downstream modifications via click chemistry.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2-Hydrazinyl-3-(trifluoromethoxy)benzyl chloride. Recent process chemistry studies have focused on optimizing reaction conditions to improve yields and reduce byproduct formation. A 2024 report in Organic Process Research & Development presented a novel continuous flow synthesis approach that increased the overall yield to 78% while maintaining high purity (>99%).

In conclusion, 1805899-43-7 represents a versatile chemical building block with growing importance in pharmaceutical research. Its unique combination of functional groups enables diverse applications ranging from drug discovery to chemical biology tools. Future research directions may focus on expanding its utility in targeted covalent inhibitor design and exploring its potential in other therapeutic areas such as immuno-oncology and neurodegenerative diseases.

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